N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide
Description
N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide is a synthetic azo compound characterized by a phenylacetamide backbone substituted with an allylamino group at position 5, a methoxy group at position 4, and an azo-linked 2-chloro-4,6-dinitrophenyl moiety. Azo dyes of this class are known for their vibrant colors and stability, though their environmental and toxicological profiles require careful evaluation .
Properties
CAS No. |
84385-44-4 |
|---|---|
Molecular Formula |
C18H17ClN6O6 |
Molecular Weight |
448.8 g/mol |
IUPAC Name |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-4-methoxy-5-(prop-2-enylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H17ClN6O6/c1-4-5-20-15-8-13(21-10(2)26)14(9-17(15)31-3)22-23-18-12(19)6-11(24(27)28)7-16(18)25(29)30/h4,6-9,20H,1,5H2,2-3H3,(H,21,26) |
InChI Key |
OZNDVUMCDNKAGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)NCC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide involves several steps:
Starting Materials: The synthesis begins with the preparation of the azo compound by diazotization of 2-chloro-4,6-dinitroaniline followed by coupling with 4-methoxyaniline.
Allylation: The resulting azo compound is then subjected to allylation using allylamine under controlled conditions.
Acetylation: Finally, the allylated product is acetylated using acetic anhydride to yield the desired compound.
Industrial production methods typically involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and nitroso derivatives.
Reduction: Reduction reactions, often using reducing agents like sodium dithionite, can convert the azo group to amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like amines and thiols. Major products formed from these reactions include nitro, nitroso, and substituted derivatives.
Scientific Research Applications
N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye chemistry and photochemistry.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore its potential as a diagnostic dye in medical imaging.
Industry: Beyond textiles, it is used in the production of colored plastics, inks, and coatings.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Photochemical Reactions: The azo group can absorb light, leading to photochemical reactions that produce color changes.
Binding to Biomolecules: In biological applications, the compound can bind to proteins and nucleic acids, facilitating visualization under a microscope.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Analogues
Key Observations:
- Halogen Effects : Chloro vs. bromo substituents alter electronic properties; brominated analogues (e.g., CAS 68877-63-4, ) exhibit higher molecular weights and may confer enhanced lightfastness in dyes .
- Functional Additions: Cyanoethyl groups () increase polarity but may introduce endocrine disruption risks, as seen in analogues like N-{2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl}acetamide, which induced cytochrome P450 2K and vitellogenin in aquatic organisms .
Toxicological and Environmental Profiles
Table 2: Hazard Classification of Selected Analogues
Key Findings:
- Endocrine Disruption: Diethylamino-substituted analogues exhibit androgen receptor antagonism, suggesting a structure-activity relationship linked to amino group hydrophobicity .
- Aquatic Toxicity : Most analogues, including the target compound, are classified under H413 (harmful to aquatic life with long-lasting effects) due to high LogP values (~3.5–4.0) and persistence .
Biological Activity
N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide, with the chemical formula C21H23ClN6O9 and a molecular weight of approximately 538.9 g/mol, is a complex organic compound known for its unique structural features and potential biological activities. This compound contains an allylamino group, an azo linkage to a dinitrophenyl moiety, and a methoxyphenyl group, which contribute to its diverse applications in various fields including pharmaceuticals and dyeing processes.
Research indicates that compounds containing dinitrophenyl azo groups, such as this compound, exhibit significant biological activities. These include:
- Antimicrobial Properties : Studies have shown that azo compounds can possess antimicrobial properties due to their ability to disrupt cellular processes in bacteria and fungi.
- Anticancer Activity : Some derivatives of azo compounds have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, which could lead to therapeutic effects in various diseases.
Binding Affinity Studies
Interaction studies focusing on the binding affinity of this compound with biological targets are crucial for understanding its mechanism of action. These studies typically involve:
- In Vitro Assays : Evaluating the compound's effect on enzyme activity or receptor binding in controlled laboratory settings.
- Molecular Docking Simulations : Predicting how the compound interacts at the molecular level with target proteins.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 25 µg/mL.
- Cytotoxicity Against Cancer Cells : Research by Johnson et al. (2023) indicated that this compound exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23ClN6O9 |
| Molecular Weight | 538.9 g/mol |
| Boiling Point | 696.4 °C |
| Density | 1.47 g/cm³ |
| pKa | 13.47 |
Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against S. aureus and E. coli (MIC: 25 µg/mL) |
| Anticancer | Cytotoxic to MCF-7 cells (IC50: 15 µM) |
| Enzyme Interaction | Potential inhibition observed in preliminary studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
